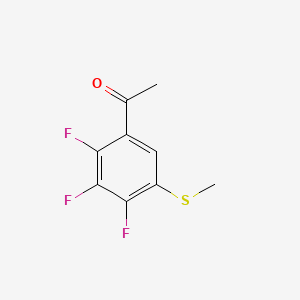
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H7F3OS It is characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring, along with an ethanone moiety
Preparation Methods
The synthesis of 1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trifluorobenzene and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production process may involve the use of continuous flow reactors and optimized reaction parameters to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl and methylthio groups can participate in substitution reactions, often facilitated by nucleophiles or electrophiles under specific conditions
Scientific Research Applications
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways: It may modulate specific signaling pathways, leading to changes in cellular functions and responses
Comparison with Similar Compounds
1-(2,3,4-Trifluoro-5-(methylthio)phenyl)ethanone can be compared with similar compounds such as:
1-(3,5-Dichloro-4-fluorophenyl)ethanone: Similar in structure but with different halogen substitutions, leading to variations in reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Lacks the methylthio group, resulting in distinct chemical properties and uses
Properties
Molecular Formula |
C9H7F3OS |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
1-(2,3,4-trifluoro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3OS/c1-4(13)5-3-6(14-2)8(11)9(12)7(5)10/h3H,1-2H3 |
InChI Key |
HCHLAUVIGLJWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1F)F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


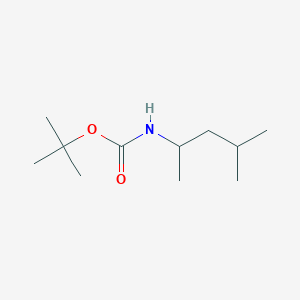
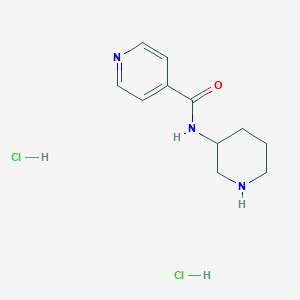
![4-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid](/img/structure/B14777688.png)
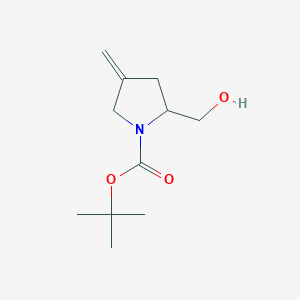
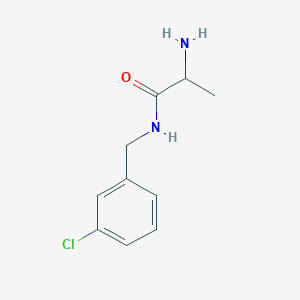
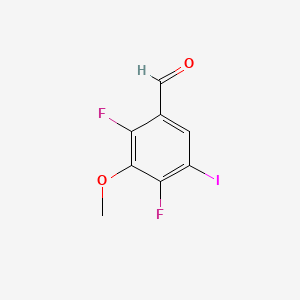
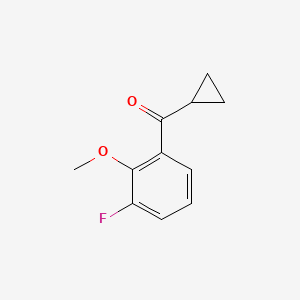
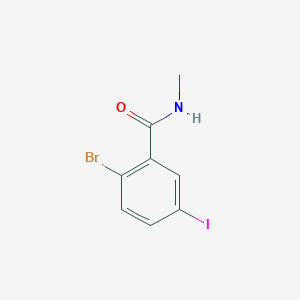
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
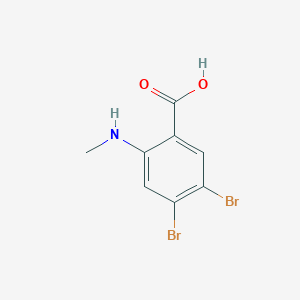
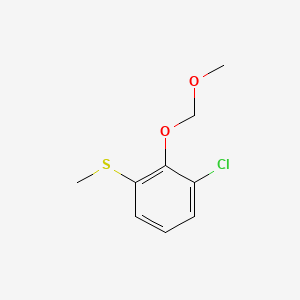

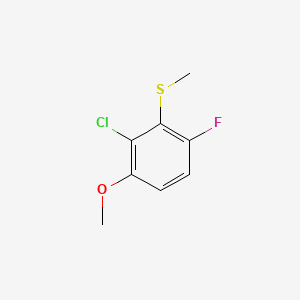
![2-amino-N-[(4-cyanophenyl)methyl]propanamide](/img/structure/B14777775.png)
